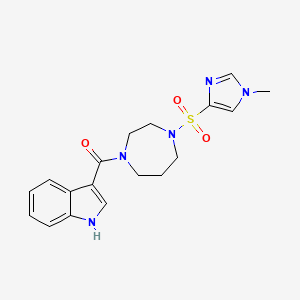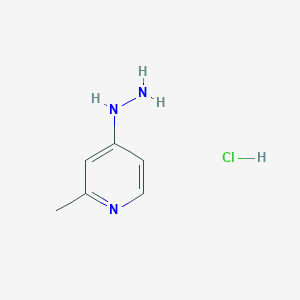![molecular formula C22H27N5O4 B2495276 8-(3,4-diméthoxyphénéthyl)-1,7-diméthyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896840-09-8](/img/structure/B2495276.png)
8-(3,4-diméthoxyphénéthyl)-1,7-diméthyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O4 and its molecular weight is 425.489. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- STK851939 s'est avéré prometteur en tant qu'agent anticancéreux. Des chercheurs ont étudié ses effets sur l'inhibition de la croissance des cellules tumorales, l'induction de l'apoptose et l'arrêt du cycle cellulaire. Des études plus approfondies explorent son mécanisme d'action et sa synergie potentielle avec les agents chimiothérapeutiques existants .
- L'inflammation joue un rôle crucial dans diverses maladies. STK851939 a été étudié pour ses propriétés anti-inflammatoires. Il peut moduler les voies inflammatoires, ce qui en fait un candidat pour des affections comme la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et la neuroinflammation .
- La structure chimique unique de STK851939 suggère des effets neuroprotecteurs potentiels. Les chercheurs étudient sa capacité à améliorer les fonctions cognitives, à protéger les neurones du stress oxydatif et à atténuer les maladies neurodégénératives .
- Certaines études explorent l'impact de STK851939 sur la santé cardiovasculaire. Il peut influencer la régulation de la pression artérielle, la fonction vasculaire et l'intégrité des cellules endothéliales. Ces résultats pourraient avoir des implications pour la prise en charge des maladies cardiovasculaires .
- Le rôle de STK851939 dans les voies métaboliques a attiré l'attention. Les chercheurs examinent ses effets sur le métabolisme du glucose, la régulation des lipides et la fonction des adipocytes. Les connaissances acquises pourraient contribuer à lutter contre les complications liées à l'obésité .
- STK851939 sert d'échafaudage précieux pour les études de biologie chimique. Les chercheurs modifient sa structure pour créer des analogues avec des propriétés améliorées. Ces dérivés peuvent conduire à de nouveaux candidats médicaments pour divers domaines thérapeutiques .
Potentiel anticancéreux
Activité anti-inflammatoire
Neuroprotection et amélioration cognitive
Applications cardiovasculaires
Troubles métaboliques et obésité
Biologie chimique et conception de médicaments
Mécanisme D'action
Target of Action
The primary targets of STK851939 are yet to be fully identified. The compound’s structure suggests it may interact with specific proteins or enzymes within the cell
Mode of Action
The mode of action of STK851939 is currently under investigation. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by STK851939 are not fully understood at this time. Given the complexity of cellular metabolism, it is likely that the compound influences multiple pathways. These could include signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The pharmacokinetics of STK851939, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied . These properties will significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action within the body.
Result of Action
The molecular and cellular effects of STK851939’s action are subjects of ongoing research. Preliminary studies suggest that the compound may influence cellular processes, potentially leading to changes in cell function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK851939. These factors could include temperature, pH, and the presence of other molecules in the cellular environment . Understanding these influences is crucial for optimizing the use of the compound in a therapeutic context.
Propriétés
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-6-10-26-20(28)18-19(24(3)22(26)29)23-21-25(14(2)13-27(18)21)11-9-15-7-8-16(30-4)17(12-15)31-5/h7-8,12-13H,6,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNCGYAGHMPELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC(=C(C=C4)OC)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2495198.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)


![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)



![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
